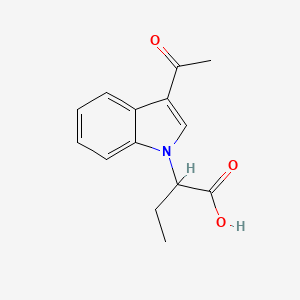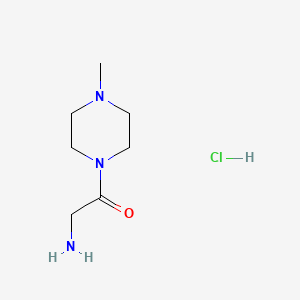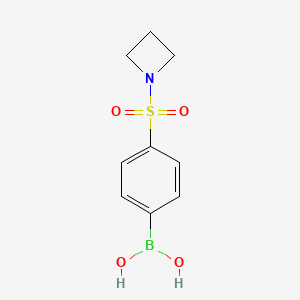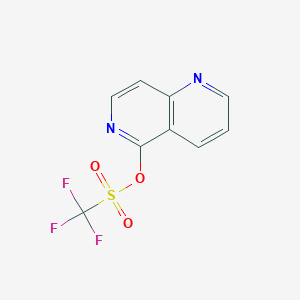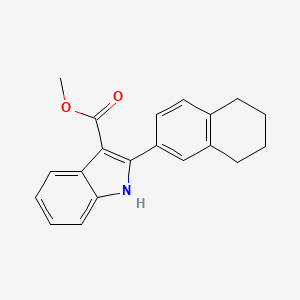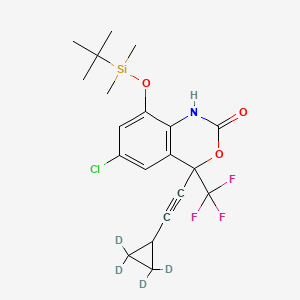![molecular formula C13H13N3O4 B1520729 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-2,4-dion CAS No. 1240526-54-8](/img/structure/B1520729.png)
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-2,4-dion
Übersicht
Beschreibung
“5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1240526-54-8 . It has a molecular weight of 275.26 and its molecular formula is C13H13N3O4 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O4/c1-13(10(17)14-11(18)15-13)8-3-2-4-9(7-8)16-5-6-20-12(16)19/h2-4,7H,5-6H2,1H3,(H2,14,15,17,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.26 . It is typically stored at room temperature and is available in powder form . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources.Wissenschaftliche Forschungsanwendungen
Umfassende Analyse von 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-2,4-dion
Antithrombotische Anwendungen: Diese Verbindung wurde als potenziell antithrombotisch erkannt. Sie kann bestimmte Serinproteasen wie Faktor Xa (FXa) hemmen, der eine entscheidende Rolle in der Koagulationskaskade spielt, ohne andere verwandte Serinproteasen zu beeinflussen .
Selektivität und Potenz bei der Hemmung: Die hohe Selektivität für FXa gegenüber anderen Serinproteasen legt nahe, dass diese Verbindung zu einem hochspezifischen Antikoagulans mit minimalen Nebenwirkungen entwickelt werden könnte .
Pharmakokinetisches Profil: Die Verbindung hat in vorläufigen Studien ein gutes pharmakokinetisches Profil gezeigt, was auf ihr Potenzial für die Entwicklung eines oralen Medikaments hindeutet .
Biologische Aktivität: Während direkte Anwendungen für diese spezifische Verbindung nicht umfassend dokumentiert sind, haben verwandte Verbindungen mit ähnlichen Strukturen eine Vielzahl von biologischen Aktivitäten gezeigt, darunter antivirale, antibakterielle, entzündungshemmende und Antikrebs-Eigenschaften .
Potenzial in der Krebsforschung: Verbindungen mit ähnlichen strukturellen Merkmalen wurden auf ihre Rolle in zellulären Prozessen im Zusammenhang mit Krebs untersucht, wodurch sie zu geeigneten Zielen für die Krebsforschung werden .
Antimicrobial-Potenzial: Ähnliche Verbindungen wurden synthetisiert und auf ihr antimikrobielles Potenzial gegen verschiedene Bakterienstämme untersucht, was auf mögliche Anwendungen bei der Bekämpfung bakterieller Infektionen hindeutet .
Entdeckung des neuartigen Antithrombotikums Synthese von 1- ( (5-oxo-4,5-Dihydro-1,3,4-oxadiazol-2-yl)methyl)-1 Ein kurzer Überblick über das biologische Potenzial von Indolderivaten Aufdecken des strukturellen Wirkmechanismus Synthese und therapeutisches Potenzial von Imidazol-haltigen Verbindungen Entdeckung des neuartigen Antithrombotikums 5-Chloro-N-( (5S)-2-oxo
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione is the blood coagulation factor Xa . Factor Xa plays a central role in the blood coagulation cascade .
Mode of Action
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione acts as an inhibitor of Factor Xa . It interacts with Factor Xa, inhibiting its activity and resulting in a decrease in thrombin formation . This interaction disrupts the conversion of prothrombin to thrombin, a key step in the blood coagulation process .
Biochemical Pathways
The inhibition of Factor Xa by 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione affects the coagulation cascade, a series of biochemical pathways involved in blood clotting . The downstream effects include a reduction in the conversion of fibrinogen to fibrin, decreased activation of platelets, and reduced feedback activation of other coagulation factors .
Result of Action
The molecular and cellular effects of the action of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione include a decrease in thrombin formation, leading to reduced blood clotting . This can be beneficial in the prophylaxis and treatment of thromboembolic diseases .
Biochemische Analyse
Biochemical Properties
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine proteases such as thrombin, trypsin, and plasmin . These interactions are typically characterized by inhibition or activation of the enzymes, which can significantly impact biochemical pathways.
Cellular Effects
The effects of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux. The compound’s binding to serine proteases, for instance, results in the inhibition of these enzymes, thereby affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain metabolites . These interactions can lead to changes in metabolic flux and alterations in metabolite levels.
Transport and Distribution
The transport and distribution of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
5-methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-13(10(17)14-11(18)15-13)8-3-2-4-9(7-8)16-5-6-20-12(16)19/h2-4,7H,5-6H2,1H3,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNRGJYGDBFEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N3CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165312 | |
| Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240526-54-8 | |
| Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




